

Superior Bioavailability of Micromicellar Meso-Zeaxanthin Diacetate Demonstrated in Comparative Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

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A recent study has highlighted a significant advancement in the formulation of **Meso-Zeaxanthin** (MZ), demonstrating superior bioavailability of a novel micromicellar diacetate preparation compared to traditional oil-based suspensions of free MZ. This finding is of considerable interest to researchers and professionals in the fields of ophthalmology, nutrition, and drug development, as enhanced bioavailability can lead to more effective supplementation strategies for ocular health.

A 2020 randomized, double-blind, placebo-controlled clinical trial provides the most direct comparison of different MZ formulations. The study, "The Impact of Formulation on Lutein, Zeaxanthin, and **meso-Zeaxanthin** Bioavailability," investigated the serum concentrations of these carotenoids in healthy volunteers over a six-month period. The key finding was that a micromicellar formulation of MZ diacetate resulted in a significantly greater increase in serum MZ levels compared to formulations of free MZ suspended in sunflower or omega-3 oil.[1][2][3] [4] This suggests that the micromicellar preparation enhances the absorption and systemic availability of this critical macular carotenoid.

Quantitative Comparison of Meso-Zeaxanthin Formulations

The following table summarizes the key quantitative findings from the comparative bioavailability study, focusing on the changes in serum concentrations of **Meso-Zeaxanthin**



after six months of supplementation.

| Formulation Group | Meso-Zeaxanthin Dosage (mg) | Mean Change in Serum MZ Concentration (µmol/L) | Statistical Significance vs. Other Active Groups |
|--|--------------------------------|---|--|
| Group 1: Free L, MZ, Z in Sunflower Oil (1 capsule) | 10 | Data not individually provided, but part of a combined lower response | p = 0.002 to 0.019 |
| Group 2: Free L, MZ, Z in Sunflower Oil (2 capsules) | 10 | Data not individually provided, but part of a combined lower response | p = 0.002 to 0.019 |
| Group 3: Free L, MZ, Z in Omega-3 Oil | 10 | Data not individually provided, but part of a combined lower response | p = 0.002 to 0.019 |
| Group 4: Ld, MZd, Zd Diacetates in Micromicellar Formulation | 10 | Significantly higher mean response | N/A |
| Group 5: Placebo (Sunflower Oil) | 0 | No significant change | N/A |

L = Lutein, Z = Zeaxanthin, MZd = **Meso-Zeaxanthin** diacetate, Ld = Lutein diacetate, Zd = Zeaxanthin diacetate. Data extracted from Green-Gomez et al., 2020.[1][2][3][4]

Experimental Protocols

The primary study cited provides a robust methodology for assessing the comparative bioavailability of the different **Meso-Zeaxanthin** formulations.



Study Design: A 6-month, randomized, double-blind, placebo-controlled, multiple-arm clinical trial.[1][2][3][4]

Participants: 81 healthy volunteers were enrolled in the study.[1][2][3][4]

Intervention Groups:

- Group 1: One capsule containing free Lutein (10 mg), **Meso-Zeaxanthin** (10 mg), and Zeaxanthin (2 mg) in sunflower oil.
- Group 2: Two capsules containing a total of free Lutein (10 mg), Meso-Zeaxanthin (10 mg), and Zeaxanthin (2 mg) in sunflower oil.
- Group 3: Two capsules containing a total of free Lutein (10 mg), **Meso-Zeaxanthin** (10 mg), and Zeaxanthin (2 mg) in omega-3 oil.
- Group 4: One capsule containing Lutein diacetate (10 mg), Meso-Zeaxanthin diacetate (10 mg), and Zeaxanthin diacetate (2 mg) in a micromicellar formulation.
- Group 5: Placebo containing sunflower oil.

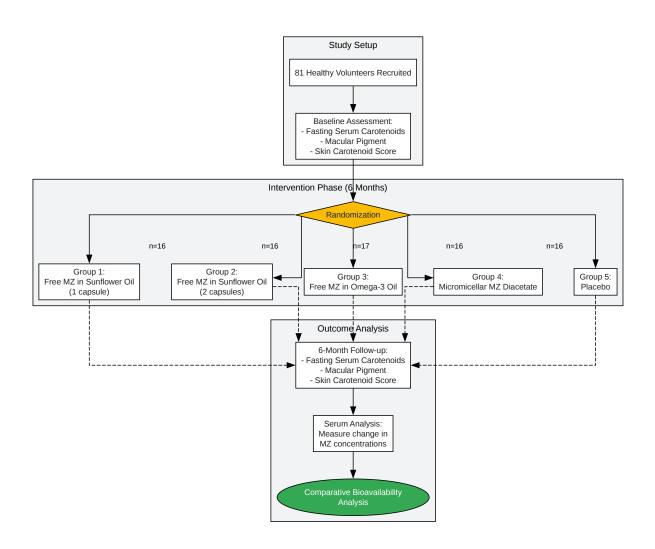
Primary Outcome Measures: The primary outcome was the bioavailability of Lutein, Zeaxanthin, and **Meso-Zeaxanthin**, measured as the change in their concentrations in fasting serum from baseline to 6 months.[1][5][6]

Analysis: Serum carotenoid concentrations were analyzed to determine the total concentration (µmol/L) for each carotenoid at the start and end of the 6-month intervention period.[1][5][6]

Visualizing the Research Workflow

The following diagram illustrates the experimental workflow of the comparative bioavailability study, from participant recruitment to final analysis.





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- To cite this document: BenchChem. [Superior Bioavailability of Micromicellar Meso-Zeaxanthin Diacetate Demonstrated in Comparative Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235934#comparative-bioavailability-of-different-meso-zeaxanthin-formulations]

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